molecular formula C15H13N3O6 B4335269 (ACETYLOXY)(4-NITROPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE

(ACETYLOXY)(4-NITROPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE

Cat. No.: B4335269
M. Wt: 331.28 g/mol
InChI Key: LZUJWJSJVNJGJS-UHFFFAOYSA-N
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Description

(ACETYLOXY)(4-NITROPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE is a complex organic compound that features both a nitrophenyl group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ACETYLOXY)(4-NITROPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE typically involves the condensation of 4-nitrobenzaldehyde with pyrimidine-2-carbaldehyde in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(ACETYLOXY)(4-NITROPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (ACETYLOXY)(4-NITROPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and pyrimidinyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl)(pyridin-2-yl)methylene diacetate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (4-nitrophenyl)(pyrimidin-2-yl)methylene monoacetate: Similar structure but with only one acetate group.

Uniqueness

(ACETYLOXY)(4-NITROPHENYL)(PYRIMIDIN-2-YL)METHYL ACETATE is unique due to the presence of both nitrophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

[acetyloxy-(4-nitrophenyl)-pyrimidin-2-ylmethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-10(19)23-15(24-11(2)20,14-16-8-3-9-17-14)12-4-6-13(7-5-12)18(21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUJWJSJVNJGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])(C2=NC=CC=N2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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